molecular formula C8H16O B6588273 2,2,4-trimethylpentanal CAS No. 70027-95-1

2,2,4-trimethylpentanal

Cat. No.: B6588273
CAS No.: 70027-95-1
M. Wt: 128.2
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Description

2,2,4-Trimethylpentanal is a branched-chain aldehyde of interest in scientific research, particularly in metabolic and toxicological studies. While direct studies on this compound are limited, its close structural relationship to 2,2,4-trimethylpentane (isooctane), a primary reference in fuel chemistry, provides context for its research significance. Investigation into 2,2,4-trimethylpentane has revealed its nephrotoxic potential in male rats, which is linked to its metabolic pathway. Research indicates that 2,2,4-trimethylpentane is metabolized to 2,4,4-trimethyl-2-pentanol, and this metabolite is selectively retained in the kidneys of male rats, where it is speculated to form a complex with the male-rat-specific protein alpha 2u-globulin . This complex is implicated in the observed toxicity, providing a model for studying hydrocarbon-induced nephrotoxicity that is specific to male rats . Furthermore, the atmospheric reaction pathways of the parent hydrocarbon, 2,2,4-trimethylpentane, with OH radicals in the presence of NO have been characterized, leading to various oxygenated products including carbonyls and hydroxynitrates . This makes the compound and its derivatives, such as this compound, relevant to environmental chemistry research focused on air quality and atmospheric processes. As such, this compound is a compound for research use only (RUO) and is strictly for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

70027-95-1

Molecular Formula

C8H16O

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic Systems

Hydroformylation, or the oxo process, involves the addition of syngas (CO/H₂) to an alkene to form an aldehyde. For 2,2,4-trimethylpentanal, the substrate is diisobutylene, a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The reaction proceeds via a cobalt- or rhodium-catalyzed mechanism:

  • Catalyst Activation : Transition metals (e.g., Co₂(CO)₈ or RhH(CO)(PPh₃)₃) react with syngas to form active hydrido-metal complexes.

  • Alkene Coordination : The alkene binds to the metal center, followed by migratory insertion of CO into the metal-alkyl bond.

  • Reductive Elimination : The aldehyde product is released, regenerating the catalyst.

Equation :

2,4,4-Trimethyl-1-pentene+CO+H2CatalystThis compound+Isomers\text{2,4,4-Trimethyl-1-pentene} + \text{CO} + \text{H}_2 \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Isomers}

Industrial Process Conditions

Industrial-scale hydroformylation employs cobalt catalysts due to their cost-effectiveness, though rhodium offers higher regioselectivity. Key parameters include:

ParameterCobalt CatalystsRhodium Catalysts
Temperature (°C)150–18090–120
Pressure (MPa)20–301–5
Selectivity (%)60–75 (n/iso ratio 3:1)85–95 (n/iso ratio 8:1)
Yield (%)70–8090–95

Cobalt systems require harsh conditions but tolerate feedstock impurities, while rhodium operates under milder conditions with higher purity requirements.

Byproduct Formation and Mitigation

The major byproduct, 2,2,4-trimethylpentane, arises from alkene hydrogenation. Strategies to suppress this include:

  • Ligand Modification : Bulky phosphine ligands (e.g., PPh₃) reduce hydrogenation activity in rhodium systems.

  • CO Partial Pressure : Elevated CO pressures (≥5 MPa) favor hydroformylation over hydrogenation.

Oxidation of 2,2,4-Trimethyl-1-Pentanol

Oxidizing Agents and Reaction Pathways

2,2,4-Trimethyl-1-pentanol undergoes selective oxidation to the corresponding aldehyde using mild oxidizing agents to prevent over-oxidation to carboxylic acids. Common systems include:

  • Pyridinium Chlorochromate (PCC) :

    2,2,4-Trimethyl-1-pentanolPCC, CH2Cl2This compound(Yield: 80–85%)\text{2,2,4-Trimethyl-1-pentanol} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{this compound} \quad (\text{Yield: 80–85\%})
  • Temperate Swern Oxidation :

    (COCl)2,DMSO,Et3N(Yield: 75–78%)\text{(COCl)}_2, \text{DMSO}, \text{Et}_3\text{N} \quad (\text{Yield: 75–78\%})

Industrial Oxidation Processes

Large-scale production utilizes gas-phase oxidation over silver or copper catalysts at 300–400°C. This method avoids solvent use but requires precise temperature control to minimize decarbonylation:

2,2,4-Trimethyl-1-pentanolAg catalyst, O2This compound+H2O(Yield: 65–70%)\text{2,2,4-Trimethyl-1-pentanol} \xrightarrow{\text{Ag catalyst, O}2} \text{this compound} + \text{H}2\text{O} \quad (\text{Yield: 65–70\%})

Comparative Analysis of Synthetic Routes

Economic and Environmental Considerations

FactorHydroformylationAlcohol Oxidation
Feedstock CostLow (alkene derivatives)High (alcohol precursors)
Energy ConsumptionHigh (high-pressure)Moderate
Byproduct Generation10–15% alkanes5–8% carboxylic acids
Catalyst RecoveryChallenging (Co/Rh)Straightforward (Ag/Cu)

Hydroformylation dominates industrial production due to lower precursor costs, while oxidation suits high-purity niche applications.

Recent Advancements in Catalysis

  • Bimetallic Catalysts : Co-Rh systems enhance selectivity (n/iso ratio 12:1) at reduced pressures (10 MPa).

  • Ionic Liquid Solvents : Improve rhodium catalyst stability, enabling recycling (>10 cycles without activity loss).

Chemical Reactions Analysis

Types of Reactions

2,2,4-Trimethylpentanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromyl chloride and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

2,2,4-Trimethylpentanal serves as an important intermediate in the synthesis of various chemical compounds:

  • Polyesters and Plasticizers : It is utilized in the production of polyesters and plasticizers, which are essential for creating flexible materials used in numerous applications.
  • Hydrogenation Reactions : The compound can be converted into alcohols through hydrogenation processes, making it valuable for synthesizing other organic compounds.

Biological Research

The biological activity of this compound is a subject of ongoing research:

  • Potential Therapeutic Applications : Studies are being conducted to explore its interactions with biomolecules and potential therapeutic effects. The compound's functional groups suggest it may influence various biochemical pathways relevant to medicinal chemistry.
  • Toxicological Studies : Research has shown that exposure to this compound can lead to metabolic changes in animal models. For instance, studies on rats have indicated that it affects kidney function and may lead to the production of specific metabolites .

Industrial Applications

In industrial settings, this compound is employed in various processes:

  • Manufacture of Surfactants and Lubricants : Its properties make it suitable for producing surfactants and lubricants used in a wide range of industrial applications.
  • Chemical Intermediates : The compound is also involved in the synthesis of other industrial chemicals, contributing to the development of new materials.

Case Study 1: Kinetic Studies on Aldol Condensation

Research has been conducted on the aldol condensation reactions involving isobutyraldehyde and its derivatives. The kinetics of these reactions provide insights into how this compound can be synthesized from simpler aldehydes through controlled reactions. This study highlights the importance of reaction conditions in optimizing yields .

Reaction TypeReactantsProductsKey Findings
Aldol CondensationIsobutyraldehydeHydroxyesterOptimal conditions significantly improve yield

Case Study 2: Toxicological Effects

A series of toxicological studies were performed on F344 rats to assess the effects of inhalation exposure to this compound. Results indicated significant changes in renal function and metabolism. The presence of specific metabolites was noted, which could have implications for understanding the compound's safety profile .

Study TypeExposure MethodKey Findings
Inhalation Study50 ppm for 6 hours/dayIncreased renal α2u-globulin levels

Mechanism of Action

The mechanism of action of 2,2,4-trimethylpentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

4-Hydroxy-2,2,4-Trimethylpentanal

This derivative shares the same carbon skeleton as 2,2,4-trimethylpentanal but includes a hydroxyl group at position 3. While this compound is implicated in nephrotoxicity, the hydroxy variant’s biological effects remain understudied .

2,4,4-Trimethylpentanoic Acid

A carboxylic acid analogue, this compound replaces the aldehyde group with a carboxyl moiety. This structural change increases acidity (pKa ~5) and may influence its binding affinity to renal proteins. Unlike this compound, 2,4,4-trimethylpentanoic acid is directly linked to hyaline droplet formation in rat kidneys .

2,2,4-Trimethyl-2-Pentanol

The alcohol counterpart of this compound, this compound is metabolically interconvertible with the aldehyde via oxidation-reduction reactions. Its lower electrophilicity reduces acute toxicity compared to the aldehyde form, though both are associated with nephrotoxic pathways .

Functional Group Variants

3-Methyl-2,4-Pentanedione (CAS RN: 815-57-6)

A diketone with a branched structure, this compound exhibits higher reactivity due to its two ketone groups. It is used in organic synthesis, contrasting with this compound’s niche role in toxicology. Its boiling point (≈180°C) and solubility differ significantly due to the absence of an aldehyde group .

Isooctane (2,2,4-Trimethylpentane)

Often confused due to its similar name, isooctane (C₈H₁₈) is a saturated hydrocarbon and a key component of gasoline surrogates. It lacks functional groups, resulting in non-polar behavior (log P = 4.1) and high volatility (boiling point = 99°C).

Physicochemical and Toxicological Comparison

Compound Molecular Formula Functional Group(s) Boiling Point (°C) Key Toxicity Findings
This compound C₈H₁₆O₂ Aldehyde, Hydroxyl Not reported Linked to nephrotoxicity in male rats
Isooctane C₈H₁₈ Alkane 99 Non-toxic; fossil fuel combustion indicator
3-Methyl-2,4-Pentanedione C₆H₁₀O₂ Diketone ~180 High reactivity in synthesis; no nephrotoxicity
2,4,4-Trimethylpentanoic Acid C₈H₁₆O₂ Carboxylic Acid Not reported Directly induces renal hyaline droplets

Environmental and Industrial Relevance

  • This compound: Limited industrial use; primarily studied for its role in nephrotoxic mechanisms. Its derivative, 4-hydroxy-2,2,4-trimethylpentanal, is a minor component in specialty chemicals .
  • Isooctane : Widely used as a gasoline surrogate (octane rating = 100) due to its combustion stability. It accounts for 3–5% of total volatile organic compounds (VOCs) in gasoline emissions .
  • 2,2,4-Trimethyl-1,3-Pentanediol Diisobutyrate : A structurally related ester used in coatings and fragrances, detected in tea volatiles (12–14% relative content) .

Toxicokinetic Differences

  • This compound and its alcohol/acid derivatives accumulate in renal lysosomes, causing species-specific nephrotoxicity in male rats.

Biological Activity

2,2,4-Trimethylpentanal (TMP) is an organic compound with the molecular formula C8H16O. It is primarily recognized for its potential biological activity and interactions with various biomolecules. This article explores the biological effects of TMP, including its mechanisms of action, toxicological data, and research findings.

  • Molecular Formula : C8H16O
  • Boiling Point : 105-107°C
  • Melting Point : -40°C
  • Density : Approximately 0.943 g/cm³
  • Solubility : Soluble in water and organic solvents like ethanol and diethyl ether.

The compound features both an aldehyde group (-CHO) and a branched hydrocarbon structure, which contribute to its reactivity and potential biological interactions.

Research indicates that TMP may exert its biological effects through several mechanisms:

  • Neurotransmitter Interaction : TMP has been shown to influence the release of neurotransmitters such as norepinephrine and dopamine, potentially acting as a stimulant by increasing alertness and energy levels.
  • Metabolic Pathways : Studies on rats have demonstrated that TMP is metabolized primarily in the liver and kidneys, with significant metabolites including 2,4,4-trimethyl-2-pentanol. The metabolic pathway suggests that TMP may interact with various enzymatic systems within these organs .
  • Toxicological Effects : Acute studies have indicated that TMP can lead to renal toxicity, as evidenced by changes in glomerular filtration rates and increased urinary levels of N-acetyl-β-D-glucosaminidase (NAG) in treated rats .

Toxicological Data

A comprehensive review of toxicological studies highlights the following key findings:

Study TypeOrganismDose (mg/kg)Key Findings
Acute Oral StudiesMale Rats50 - 500Increased renal α2u-globulin levels; significant GFR reduction .
Inhalation StudiesMale & Female Rats50 ppmNo chronic effects observed; α2u-globulin nephropathy noted .
Short-term Gavage StudyMale Rats0.5Significant decrease in GFR after 4 weeks of exposure .

These studies emphasize the need for caution when considering the biological applications of TMP due to its potential nephrotoxic effects.

Case Studies

  • Renal Function Impact : In a controlled study involving male F344 rats, TMP administration resulted in a marked decline in glomerular filtration rates over time. The study concluded that prolonged exposure could lead to significant renal impairment .
  • Metabolite Analysis : A study focused on urinary metabolites revealed that both male and female rats metabolized TMP similarly; however, females excreted higher amounts of certain conjugates, indicating possible sex-based differences in metabolism .
  • Acute Inhalation Effects : Research involving acute inhalation exposure showed no chronic toxicity but indicated potential short-term effects on renal function and enzyme levels associated with kidney damage .

Research Applications

TMP is being investigated for various applications across multiple fields:

  • Chemistry : Used as a reagent in organic synthesis and as an intermediate for producing more complex molecules.
  • Biology : Ongoing studies aim to elucidate its interactions with biomolecules, particularly in medicinal chemistry contexts.
  • Medicine : Potential therapeutic applications are being explored, especially regarding its stimulant properties and metabolic effects.

Q & A

Basic Research Questions

Q. What analytical methods are validated for identifying 2,2,4-trimethylpentanal in organic mixtures?

  • Methodology : Use 2,4-dinitrophenylhydrazine (2,4-DNPH) for carbonyl group detection via hydrazone formation, confirmed by HPLC or GC-MS. Tollens' reagent (Ag(NH₃)₂⁺) distinguishes aldehydes from ketones through silver mirror formation, while alkaline aqueous iodine tests for α-hydrogens via the iodoform reaction .
  • Data Validation : Cross-reference retention times in GC-MS with NIST database entries (CAS 540-84-1) to ensure specificity .

Q. How is this compound synthesized, and what are its key intermediates?

  • Synthetic Pathway : Alkylation of isobutylene with trimethylacetaldehyde under acid catalysis (e.g., H₂SO₄), followed by purification via fractional distillation. Monitor reaction progress using FT-IR for aldehyde C=O stretching (~1720 cm⁻¹) .
  • Intermediate Characterization : NMR (¹³C and ¹H) confirms branching patterns, with methyl groups appearing at δ 0.8–1.2 ppm and aldehyde protons at δ 9.5–10.0 ppm .

Q. What thermodynamic properties (e.g., vapor pressure, boiling point) are critical for handling this compound in lab settings?

  • Experimental Data :

PropertyValueSource
Boiling Point (1 atm)99.3°C
Vapor Pressure (25°C)5.33 kPa
Critical Temperature270.3°C
  • Safety Note : Use inert gas purging during distillation to prevent peroxide formation .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations predict the shear viscosity of this compound under high pressure?

  • Computational Framework : Apply the COMPASS force field for atomic interactions. Use Green–Kubo and Müller–Plathe methods to calculate viscosity, validated against experimental data up to 500 MPa. Time decomposition improves convergence of Green–Kubo integrals .
  • Key Finding : Viscosity follows a Tait-like equation without super-Arrhenius behavior, aligning with experimental trends within 5% error .

Q. What neurotoxic mechanisms are observed in mammalian models exposed to this compound?

  • In Vivo Study : Rats exposed to 500 ppm for 48 hours showed altered visual evoked potentials (VEPs) and reduced signal detection accuracy. Histopathology revealed axonal degeneration in the optic nerve .
  • Contradictions : While acute exposure impairs CNS function, chronic low-dose studies (≤50 ppm) lack conclusive evidence of cumulative toxicity, suggesting threshold-dependent effects .

Q. How does the vapor-liquid coexistence curve of this compound compare between Monte Carlo simulations and experimental measurements?

  • Modeling Approach : Molecular Exchange Monte Carlo (ME-3) with Mie potentials predicts phase boundaries. Histogram reweighting adjusts for temperature and density fluctuations .
  • Validation : Simulations deviate by <2% from NIST data at 25–150°C, with discrepancies attributed to non-ideal mixing effects in experimental setups .

Q. What contradictions exist in the literature regarding its combustion kinetics and octane rating calibration?

  • Issue : While this compound is defined as having an octane rating of 100, engine calibration studies report ±3% variability due to trace impurities (e.g., n-heptane) in commercial samples .
  • Resolution : Ultra-pure samples (≥99.95%) analyzed via gas chromatography reduce calibration errors to <0.5% .

Methodological Recommendations

  • Data Contradiction Analysis : Use sensitivity analysis in MD simulations to isolate force field limitations vs. experimental noise .
  • Toxicity Studies : Pair behavioral assays (e.g., signal detection tasks) with proteomic profiling to link neurochemical changes to functional deficits .
  • Synthesis Optimization : Replace H₂SO₄ with solid acid catalysts (e.g., zeolites) to minimize side reactions and improve yield by 15–20% .

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